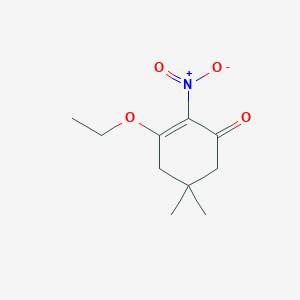
2-(Trifluoromethoxy)benzylamine
Overview
Description
Synthesis Analysis
The synthesis of 2-(Trifluoromethoxy)benzylamine and related compounds involves multiple strategies, including the use of bench-stable pyridinium salts for benzylation of alcohols, which has been demonstrated to convert alcohols into benzyl ethers upon warming with good to excellent yields (Poon & Dudley, 2006). Additionally, the oxidative desulfurization-fluorination of dithiocarbamates has been employed for the facile synthesis of trifluoromethylamines, showcasing the versatility in synthesizing fluorinated amines (Kanie et al., 1998).
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethoxy)benzylamine is characterized by the presence of a trifluoromethoxy group, which significantly influences its physical and chemical properties. This group enhances the molecule's lipophilicity and electron-withdrawing capability, making it a key functional group in medicinal chemistry and materials science.
Chemical Reactions and Properties
2-(Trifluoromethoxy)benzylamine undergoes various chemical reactions, including Pd(II)-catalyzed ortho-trifluoromethylation, which has been achieved using an electrophilic CF3 reagent. This method highlights the compound's utility in introducing trifluoromethyl groups in a position-specific manner, crucial for medicinal chemistry applications (Miura et al., 2013).
Physical Properties Analysis
The physical properties of 2-(Trifluoromethoxy)benzylamine, such as boiling point, melting point, and solubility, are significantly influenced by the trifluoromethoxy group. This group increases the molecule's stability and solubility in organic solvents, making it suitable for various organic synthesis applications.
Chemical Properties Analysis
Chemically, 2-(Trifluoromethoxy)benzylamine exhibits reactivity typical of benzylamines, with additional reactivity due to the electron-withdrawing nature of the trifluoromethoxy group. This property is exploited in reactions such as oxidative coupling of benzylamines to imines, facilitated by molecular oxygen and catalyzed by metal complexes, showcasing the compound's versatility in synthetic applications (Zhao et al., 2014).
Scientific Research Applications
Modification of Alcohols : 2-Benzyloxy-1-methylpyridinium triflate, a related compound, is used to convert alcohols into benzyl ethers upon warming. This demonstrates the utility of benzylamine derivatives in modifying alcohol functionalities (Poon & Dudley, 2006).
Palladium-Catalyzed Ortho-Trifluoromethylation : Benzylamines undergo ortho-C-H trifluoromethylation using a Pd(II) catalyst and an electrophilic CF3 reagent. This process is significant in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura et al., 2013).
Ortho-Fluorination of Benzylamines : Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of benzylamines is another critical reaction. The fluorination protocol is broadly applicable in medicinal chemistry and synthesis, demonstrating the importance of derivatives like 2-(Trifluoromethoxy)benzylamine (Wang, Mei, & Yu, 2009).
Synthesis of Morpholin-3-ones : 2-(Trifluoromethoxy)benzylamine derivatives are used in synthesizing 2,2,6,6-tetrafluoro-4-phenylmethylmorpholin-3-ones. These compounds are obtained by reacting triethylene glycol di(trifluoromethanesulfonate) with benzylamine, indicating the compound's utility in creating novel fluorinated structures (Zeng & Shreeve, 2009).
Alkylation of Benzylamide Substrates : Benzylamine substrates are functionalized at the ortho-C(sp2)-H bonds with a broad range of β-H-containing alkyl halides. This method provides a new strategy to prepare highly functionalized benzylamines for complex molecule synthesis (Zhao & Chen, 2011).
Cobalt- and Iron-Catalyzed Synthesis of Diazaheterocycles : Functionalized 2-aryl benzimidazoles are prepared by a cobalt- or iron-catalyzed redox condensation of 2-nitroanilines and benzylamines. This demonstrates the compound's role in synthesizing various nitrogen-containing heterocycles, which are crucial in medicinal chemistry (Nguyen et al., 2013).
Surface Passivation in Photovoltaic Cells : Benzylamine is used for surface passivation to improve the moisture-resistance and electronic properties of perovskites in solar cells. This highlights its application in materials science and renewable energy (Wang et al., 2016).
Safety and Hazards
2-(Trifluoromethoxy)benzylamine is classified as hazardous. It may cause respiratory irritation and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXMMFFZMQMXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380435 | |
| Record name | 2-(Trifluoromethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzylamine | |
CAS RN |
175205-64-8 | |
| Record name | 2-(Trifluoromethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-(trifluoromethoxy)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)




![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)

![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)